molecular formula C15H9ClN2O2 B1387822 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 1144500-08-2

5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No. B1387822
M. Wt: 284.69 g/mol
InChI Key: RZBYQPUAEAKDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (5-Cl-2-PQC) is an organic compound that has been used in various scientific research applications. It is a derivative of pyridin-4-ylquinoline-4-carboxylic acid (PQC) and has a chlorine atom substituted at the 5th position of the pyridin ring. It has a molecular formula of C11H8ClNO2 and a molecular weight of 215.6 g/mol. 5-Cl-2-PQC has been used in a wide range of scientific research applications, including drug design, catalysis, and biochemistry.

Scientific Research Applications

5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a ligand in catalytic reactions, as a substrate in enzyme-catalyzed reactions, and as a drug design tool. 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has also been used as a probe molecule to study the binding of small molecules to proteins and other biological macromolecules. Furthermore, it has been used to study the structure and function of various enzymes, such as cytochrome P450, as well as to study the structure and function of other proteins.

Mechanism Of Action

The mechanism of action of 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is not well understood. However, it is believed that the chlorine atom in the 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid molecule interacts with the target protein or enzyme, resulting in a conformational change that affects the activity of the protein or enzyme. Furthermore, it is believed that the chlorine atom can form hydrogen bonds with the target protein or enzyme, resulting in a more stable complex.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid are not well understood. However, it is believed that the chlorine atom in the 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid molecule can interact with proteins and enzymes, resulting in changes in the activity of the proteins or enzymes. Furthermore, it is believed that the chlorine atom can interact with other molecules, such as DNA, resulting in changes in the structure and/or function of the molecule.

Advantages And Limitations For Lab Experiments

The primary advantage of using 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid in lab experiments is that it is a relatively small molecule, which makes it easier to work with. Furthermore, it is relatively stable and can be synthesized easily. The primary limitation of using 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid in lab experiments is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

The future directions for 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid research include further studies of its mechanism of action, as well as studies of its interactions with proteins, enzymes, and other molecules. Furthermore, further studies of its effects on biochemical and physiological processes are needed. Additionally, further studies of its use as a drug design tool and as a ligand in catalytic reactions are needed. Finally, further studies of its use as a probe molecule to study the binding of small molecules to proteins and other biological macromolecules are needed.

properties

IUPAC Name

5-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-11-2-1-3-12-14(11)10(15(19)20)8-13(18-12)9-4-6-17-7-5-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBYQPUAEAKDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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